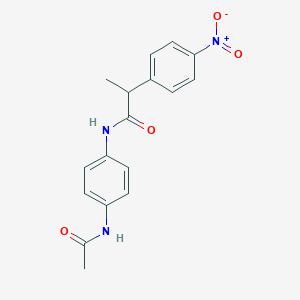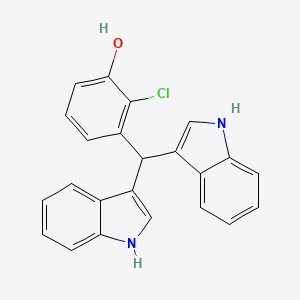![molecular formula C21H23BrClN3O2 B4075478 2-bromo-N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]benzamide](/img/structure/B4075478.png)
2-bromo-N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]benzamide
Descripción general
Descripción
2-bromo-N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives. This compound is characterized by the presence of a bromine atom, a butanoylpiperazine moiety, and a chlorophenyl group attached to the benzamide core. Benzamide derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
The synthesis of 2-bromo-N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]benzamide involves several steps, starting from commercially available starting materials. The general synthetic route includes the following steps:
Formation of the butanoylpiperazine intermediate: This step involves the reaction of piperazine with butanoyl chloride in the presence of a base such as triethylamine to form 4-butanoylpiperazine.
Synthesis of the chlorophenyl intermediate: The chlorophenyl intermediate is synthesized by reacting 3-chloroaniline with a suitable brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Coupling of intermediates: The final step involves the coupling of the butanoylpiperazine intermediate with the chlorophenyl intermediate in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide derivative.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
2-bromo-N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]benzamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom in the benzamide core can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and reduction reactions: The butanoylpiperazine moiety can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Hydrolysis reactions: The amide bond in the benzamide core can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, oxidizing agents such as potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It has been investigated for its potential as an inhibitor of specific enzymes or receptors involved in various biological processes.
Industry: This compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact molecular targets and pathways involved depend on the specific biological activity being investigated. For example, in the context of anti-tubercular activity, this compound may inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways .
Comparación Con Compuestos Similares
2-bromo-N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]benzamide can be compared with other benzamide derivatives that have similar structures and biological activities. Some similar compounds include:
2-bromo-N-(3,4-dimethylphenyl)benzamide: This compound has a similar benzamide core but with different substituents on the phenyl ring.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have been studied for their anti-tubercular activity and share structural similarities with the target compound.
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological activities and properties compared to other benzamide derivatives.
Propiedades
IUPAC Name |
2-bromo-N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrClN3O2/c1-2-5-20(27)26-12-10-25(11-13-26)19-9-8-15(14-18(19)23)24-21(28)16-6-3-4-7-17(16)22/h3-4,6-9,14H,2,5,10-13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIACHELTVFZNRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Pyridazin-4-yl-3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B4075398.png)
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-3,5-diethoxybenzamide](/img/structure/B4075399.png)

![oxalic acid;N-prop-2-enyl-N-[2-(2,3,6-trimethylphenoxy)ethyl]prop-2-en-1-amine](/img/structure/B4075417.png)

![3-nitro-N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4075448.png)

![1-[4-(2-isopropyl-5-methylphenoxy)butyl]piperazine oxalate](/img/structure/B4075457.png)
![2-{[4-allyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4075472.png)
![1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]piperazine oxalate](/img/structure/B4075477.png)
![N-[3-(anilinosulfonyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4075485.png)
![7-bromo-3-hydroxy-5-methyl-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4075489.png)
![1-[2-(4-methyl-2-nitrophenoxy)ethyl]piperazine oxalate](/img/structure/B4075500.png)
![N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)propanamide](/img/structure/B4075508.png)
